(Z)-N-(Aminoiminomethyl)-9-octadecenamide
Description
Properties
CAS No. |
77440-06-3 |
|---|---|
Molecular Formula |
C19H37N3O |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
(Z)-N-(diaminomethylidene)octadec-9-enamide |
InChI |
InChI=1S/C19H37N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)22-19(20)21/h9-10H,2-8,11-17H2,1H3,(H4,20,21,22,23)/b10-9- |
InChI Key |
LQOKVZCMNWWTOK-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N=C(N)N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N=C(N)N |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Z N Aminoiminomethyl 9 Octadecenamide and Its Analogs
Synthetic Pathways for N-Acylated Guanidines
The synthesis of N-acylated guanidines, such as (Z)-N-(Aminoiminomethyl)-9-octadecenamide, can be approached through several strategic pathways. A modern and efficient one-pot method involves the activation of acylcyanamides with chlorotrimethylsilane (B32843) (TMSCl). organic-chemistry.org This process generates a reactive N-silylcarbodiimide intermediate that can effectively guanylate a variety of amines at room temperature. organic-chemistry.org This technique is noted for its rapid reaction times, particularly with primary and secondary aliphatic amines, high yields, and simple purification through acid/base workup, overcoming limitations of older methods that often involved poor yields or costly reagents. organic-chemistry.org
Amidation Reactions involving Oleoyl (B10858665) Moieties and Guanidino Groups
The direct acylation of a guanidino group with an oleoyl moiety represents the most straightforward conceptual pathway to this compound. This typically involves the reaction of guanidine (B92328) with an activated form of oleic acid. A common method for activating the carboxylic acid is its conversion to an acyl chloride. For instance, 9(Z)-octadecenoic acid (oleic acid) can be reacted with reagents like oxalyl chloride in a solvent such as ethylene (B1197577) dichloride at low temperatures (0-5 °C) to produce oleoyl chloride. future4200.com This highly reactive oleoyl chloride can then be introduced to guanidine to form the desired amide linkage.
A well-documented precedent for this type of reaction is the synthesis of N-oleoyl-L-arginine, where the α-amino group of arginine is acylated by oleoyl chloride. nih.gov This reaction demonstrates the feasibility of forming a stable amide bond between an oleoyl group and a guanidine-containing molecule. nih.gov
Strategies for Selective Acylation of Guanidino Nitrogen
A significant challenge in the synthesis of N-acyl guanidines is achieving selectivity, as the guanidinium (B1211019) group possesses multiple nucleophilic nitrogen atoms. To direct the acylation to a specific nitrogen, chemists employ several strategies. One approach involves the use of tailor-made guanidinylating precursors where the desired acyl group is already incorporated. nih.gov For example, an acylated derivative of N-Boc-S-methylisothiourea can be synthesized and then reacted with an amine to transfer the pre-acylated guanidine group in a clean and rapid reaction. nih.gov
Another strategy is the use of protecting groups. By selectively protecting certain nitrogens on the guanidine moiety, acylation can be directed to the remaining free nitrogen. Subsequent deprotection then yields the desired mono-acylated product. This principle of selective modification is critical in the synthesis of complex natural products and their analogs. nih.govacs.org For instance, in the biosynthesis of blasticidin S, the acylation of the β-amino group of the arginine side chain is a required step before the enzymatic N-methylation of the guanidine group can occur efficiently. frontiersin.org
Synthesis of N-Oleoyl-L-Arginine as a Precedent for Oleoyl-Arginine Conjugates
The synthesis of N-Oleoyl-L-Arginine serves as an excellent and closely related model for the formation of oleoyl-guanidine conjugates. This lipidic amino acid derivative is synthesized via an amidation reaction between the α-amino group of L-arginine and oleoyl chloride. nih.gov Its amphipathic nature, with a polar guanidinium headgroup and a long lipid tail, makes it a subject of interest in materials science, such as in the formation of mesoporous silica (B1680970) nanoparticles. nih.gov
Reaction Conditions and Catalysis for Oleoyl-Amino Acid Conjugation
The conjugation of oleic acid to amino acids can be achieved under various conditions, often requiring activation of the carboxylic acid.
Acyl Chloride Method : A common approach is a Schotten-Baumann-type reaction. In the synthesis of N-oleoyl-L-arginine, L-arginine is dissolved in a mixture of water and acetone. nih.gov The pH is adjusted to a basic range (10-11) with sodium hydroxide (B78521) to deprotonate the amino group, enhancing its nucleophilicity. The reaction is conducted at a cool temperature (10–15 °C) while oleoyl chloride is added, leading to the formation of the N-oleoyl conjugate. nih.gov
Carbodiimide Coupling : An alternative route involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov In this method, the carboxylic acid (oleic acid) is first activated by reacting with DCC, often in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate. nih.govnih.gov This activated ester is then reacted with the amino group of the amino acid. The reaction is typically performed in an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov
| Parameter | Acyl Chloride Method nih.gov | Carbodiimide (DCC/NHS) Method nih.gov |
|---|---|---|
| Oleic Acid Derivative | Oleoyl Chloride | Oleic Acid (activated in situ) |
| Coupling/Activating Agents | None (direct reaction) | Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS) |
| Solvent System | Water / Acetone | Dimethyl sulfoxide (DMSO) |
| pH | 10 - 11 | Initially acidic (~4) for ester formation, then basic for amidation |
| Temperature | 10 - 15 °C | Room Temperature |
| Key Intermediate | - | NHS-ester of oleic acid |
Spectroscopic Characterization Techniques for Synthetic Products (e.g., NMR, Mass Spectrometry, FTIR)
The successful synthesis of oleoyl-amino acid conjugates like N-oleoyl-L-arginine is confirmed using a suite of spectroscopic techniques. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are essential for structural elucidation. In the ¹H NMR spectrum of N-oleoyl-L-arginine, a key diagnostic signal appears at approximately 4.11 ppm, corresponding to the proton on the asymmetric alpha-carbon of arginine, confirming the formation of the amide bond at that position. nih.gov The ¹³C NMR spectrum provides further confirmation, with a characteristic signal for the guanidinium carbon observed around 159.3 ppm. nih.govmdpi.com
Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is used to verify the molecular weight of the synthesized product. nih.gov For N-oleoyl-L-arginine, the mass spectrum shows a peak corresponding to its correct molecular mass, confirming that the conjugation was successful. nih.gov The predicted monoisotopic mass for N-Oleoyl Arginine (C₂₄H₄₆N₄O₃) is 438.357 Da. hmdb.ca
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis reveals the presence of key functional groups. The spectrum of N-oleoyl-L-arginine displays characteristic stretching vibrations between 2950 cm⁻¹ and 2850 cm⁻¹ from the -CH₂ and -CH₃ groups of the long oleoyl chain. nih.gov Crucially, a strong absorption band in the region of 1700–1650 cm⁻¹ indicates the C=O stretching of the newly formed secondary amide, providing clear evidence of the conjugation. nih.gov Shifts in the positions of the amine (N-H) and carboxylate (COO⁻) bands of the parent amino acid also signify their involvement in the reaction. sapub.org
| Technique | Observed Feature | Interpretation |
|---|---|---|
| ¹H NMR | Signal at ~4.11 ppm | Proton on α-carbon, confirming amide bond formation. |
| ¹³C NMR | Signals corresponding to oleyl chain and arginine backbone | Confirms the presence of both moieties in the final structure. |
| Mass Spectrometry (ESI-MS) | Correct molecular ion peak | Confirms the molecular weight of the final product. |
| FTIR | Bands at 2950-2850 cm⁻¹ | -CH₂ and -CH₃ stretching of the oleoyl chain. |
| FTIR | Strong band at 1700-1650 cm⁻¹ | C=O stretching of the secondary amide bond. |
Design and Synthesis of Structurally Modified Derivatives
The design and synthesis of structurally modified analogs of this compound allow for the exploration of structure-activity relationships. Modifications can be systematically introduced at two primary locations: the lipid tail and the guanidine headgroup.
Modification of the Oleoyl Chain : The C18 monounsaturated oleoyl chain can be altered in several ways. The chain length can be varied, or analogs with different degrees of saturation (e.g., stearoyl from stearic acid) or multiple unsaturations (e.g., linoleoyl from linoleic acid) can be synthesized. researchgate.net Furthermore, branched or cyclic fatty acids could be incorporated to study the effects of steric bulk.
Modification of the Guanidine Headgroup : The guanidine moiety itself offers opportunities for derivatization. As demonstrated in other systems, the terminal nitrogens of the guanidine can be alkylated or acylated. nih.govrsc.org For example, a library of analogs could be created by reacting guanidine or arginine with various acyl chlorides (e.g., benzoyl chloride, naphthoyl chloride) to replace the oleoyl group with aromatic moieties. rsc.org This approach has been used to synthesize acylguanidine derivatives of the antiviral drug zanamivir (B325) to probe interactions with its biological target. rsc.org The synthesis of these derivatives would follow the general principles of N-acylation previously described.
The rationale for creating such derivatives is often driven by a desire to modulate the molecule's physicochemical properties, such as its hydrophobicity, which can influence its biological interactions and transport characteristics. acs.org
Oleoyl Conjugated Peptides Incorporating Arginine for Functional Probes
The incorporation of arginine into peptides conjugated with oleic acid has been explored for various biomedical applications, particularly in the development of functional probes and delivery vehicles. The cationic nature of the arginine residue plays a crucial role in the interaction with negatively charged biological membranes and molecules like siRNA. nih.gov
A common strategy for the synthesis of oleoyl-conjugated peptides containing arginine is solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support. For instance, in the synthesis of oleoyl-conjugated histidine-arginine peptides, a preloaded NH2-Arg(Pbf)-2-chlorotrityl resin can be used as the solid support. nih.gov The peptide chain, often containing alternating arginine and histidine residues, is assembled on this resin. The final step involves the N-terminal acylation with oleic acid. This is typically achieved using a coupling agent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.gov
The resulting oleoyl-conjugated peptides can be purified and characterized using techniques like MALDI-TOF mass spectrometry to confirm their molecular weight and purity. nih.gov These functional probes are designed to interact with biological systems in a specific manner. For example, the positively charged arginine residues can facilitate the formation of complexes with negatively charged siRNA through ionic interactions. nih.gov The oleoyl moiety, being lipophilic, can enhance the interaction of the peptide with cell membranes, potentially improving cellular uptake. nih.gov
| Component | Description/Function | Example |
|---|---|---|
| Solid Support | Resin for peptide chain assembly | NH2-Arg(Pbf)-2-chlorotrityl resin |
| Amino Acids | Building blocks of the peptide | Histidine, Arginine |
| Coupling Agent | Facilitates amide bond formation | HBTU |
| Base | Activates the coupling reaction | DIPEA |
| Acylating Agent | Adds the lipophilic tail | Oleic acid |
| Characterization | Confirms identity and purity | MALDI-TOF Mass Spectrometry |
Synthesis of Lipophilic Arginine Esters and Other Fatty Acid Amides
The synthesis of lipophilic derivatives of arginine, including both esters and amides, has been a subject of extensive research. These modifications aim to enhance the lipophilicity of arginine, thereby influencing its properties for various applications.
Synthesis of N-oleoyl-L-arginine (this compound)
A direct method for the synthesis of N-oleoyl-L-arginine involves the amidation reaction between L-arginine and oleoyl chloride. nih.gov In a typical procedure, L-arginine is dissolved in a mixture of water and an organic solvent like acetone. The pH of the solution is adjusted to the alkaline range (pH 10-11) using a base such as sodium hydroxide. This deprotonates the α-amino group of arginine, making it nucleophilic. Oleoyl chloride is then added to the reaction mixture, leading to the formation of an amide bond between the oleoyl group and the α-amino group of arginine. nih.gov
The successful synthesis of N-oleoyl-L-arginine can be confirmed by spectroscopic methods. For example, in the 1H NMR spectrum, the appearance of a signal corresponding to the proton on the asymmetric carbon of the amino acid at approximately 4.11 ppm is indicative of amide bond formation. nih.gov Further characterization can be performed using 13C NMR and mass spectrometry. nih.gov
Synthesis of Lipophilic Arginine Esters
For comparative purposes and to highlight different derivatization strategies, the synthesis of lipophilic arginine esters, such as arginine-oleate, is also relevant. These esters are synthesized through an esterification reaction. The process typically involves the reaction of a protected form of arginine, such as Boc-arginine, with a long-chain alcohol like oleyl alcohol. acs.org The reaction is often carried out in the presence of a coupling agent. Following the esterification, the protecting groups (e.g., Boc) are removed to yield the final arginine ester. acs.org
The formation of the ester linkage can be confirmed by spectroscopic analysis. For instance, in the 1H NMR spectrum of Boc-Arg-OL, the signal for the O–CH2 protons of oleyl alcohol shifts downfield (e.g., from 3.64 ppm to 4.11 ppm) upon esterification. acs.org
| Feature | N-oleoyl-L-arginine (Amide) | Arginine-oleate (Ester) |
|---|---|---|
| Reaction Type | Amidation | Esterification |
| Arginine Starting Material | L-arginine | Boc-arginine |
| Fatty Acid Derivative | Oleoyl chloride | Oleyl alcohol |
| Key Reaction Step | Nucleophilic attack of the α-amino group of arginine on the acyl chloride | Esterification of the carboxylic acid of arginine with the alcohol |
| Deprotection Step | Not always necessary depending on the starting materials | Required to remove Boc group |
Molecular Mechanisms and Cellular Interactions of Z N Aminoiminomethyl 9 Octadecenamide Derivatives
Interactions with Biological Membranes and Lipid Bilayers
The structure of (Z)-N-(Aminoiminomethyl)-9-octadecenamide, featuring a long, hydrophobic oleoyl (B10858665) tail and a positively charged (cationic) guanidinium (B1211019) head group from agmatine (B1664431), suggests a strong propensity for interaction with cellular membranes. Such amphiphilic molecules can significantly alter membrane properties.
Membrane Permeabilization and Disruption Modalities
Direct studies on the membrane permeabilization effects of oleoyl-agmatine are not extensively documented. However, the activities of its components provide significant insights. The agmatine portion has been shown to have a complex, dual effect on mitochondrial membrane permeability. nih.gov At high concentrations, agmatine can inhibit the mitochondrial permeability transition (MPT), a key event in some forms of cell death, thereby preventing the release of certain pro-apoptotic factors like Apoptosis Inducing Factor (AIF). nih.govnih.gov Conversely, it can also selectively permeabilize the outer mitochondrial membrane, leading to the release of other factors like cytochrome c, a process potentially mediated by the pro-apoptotic protein Bax. nih.gov This suggests that the agmatine headgroup of oleoyl-agmatine could target mitochondrial membranes and modulate their integrity.
The oleoyl tail, a fatty acyl chain, is known to enhance the membrane permeability of molecules to which it is attached. nih.gov The hydrophobic nature of the acyl chain facilitates insertion into the lipid bilayer, which can disrupt the local membrane organization. nih.gov The combination of this hydrophobic tail with the cationic agmatine headgroup creates a surfactant-like molecule. Cationic lipids are known to induce membrane phase changes upon electrostatic interaction with negatively charged phospholipids (B1166683) in cellular membranes, which can lead to membrane destabilization and increased permeability. nih.gov
Mechanisms of Cellular Internalization (e.g., Passive Translocation vs. Endocytotic Pathways)
The cellular uptake of a molecule like oleoyl-agmatine, with its distinct lipid and cationic domains, is likely to occur through multiple energy-dependent and independent pathways.
Endocytotic Pathways : It is more probable that the primary route of entry is through endocytosis, a process by which cells internalize substances by engulfing them. nih.govthermofisher.com The positive charge of the agmatine headgroup can mediate electrostatic interactions with the negatively charged surface of the cell membrane, initiating uptake. thermofisher.comdovepress.com Several endocytic mechanisms are relevant:
Clathrin-Mediated Endocytosis (CME) : This is a major pathway for the uptake of many nanoparticles and molecules. Cationic lipids, in particular, have been shown to be internalized through CME. nih.govacs.orgnih.gov
Caveolae-Mediated Endocytosis (CvME) : This pathway is also involved in the uptake of lipid-based systems and can be utilized by both negatively and positively charged nanoparticles. dovepress.comnih.gov
Macropinocytosis : This is a less specific, large-scale form of endocytosis that internalizes large amounts of extracellular fluid and particles. nih.gov It serves as a natural entry route for many drug delivery vehicles. nih.govacs.org
Once internalized, these molecules are typically enclosed in endosomes. A critical step for biological activity is the escape from these endosomes to avoid degradation in lysosomes. nih.govresearchgate.net The cationic nature of the agmatine headgroup could aid in this process by destabilizing the endosomal membrane. nih.gov
Receptor-Mediated Signaling Pathways Modulated by Fatty Acid Amides
Fatty acid amides, the class of compounds to which oleamide (B13806) belongs, are recognized as important signaling molecules. Oleamide itself, which forms the backbone of this compound, has been extensively studied for its ability to modulate key neurotransmitter systems.
Modulation of Serotonin (B10506) Receptor Activity
Oleamide is a well-documented modulator of several serotonin (5-HT) receptor subtypes, often acting at allosteric sites—sites distinct from where serotonin itself binds. mdpi.com This allosteric modulation can enhance or inhibit the receptor's response to serotonin.
Positive Allosteric Modulation : Oleamide significantly potentiates the effects of serotonin at 5-HT₂ₐ and 5-HT₂₋ receptors. mdpi.compnas.org This means that in the presence of oleamide, a smaller amount of serotonin is needed to produce a response. Similar potentiation has been observed for the 5-HT₁ₐ receptor. nih.govacs.orgacs.org
Complex Modulation of 5-HT₇ Receptors : The interaction with the 5-HT₇ receptor is particularly interesting. Oleamide on its own can act as a partial agonist, weakly activating the receptor. However, when serotonin is present, oleamide acts as an insurmountable antagonist, inhibiting the serotonin-induced response. pnas.org This dual activity strongly suggests that oleamide binds to an allosteric site on the 5-HT₇ receptor, from which it can exert its own effects while also negatively impacting the binding or efficacy of serotonin. mdpi.compnas.org
Table 1: Oleamide's Influence on Serotonin Receptor Subtypes
| Receptor Subtype | Observed Effect of Oleamide | Mechanism |
|---|---|---|
| 5-HT₁ₐ | Potentiation of serotonin response | Positive Allosteric Modulator |
| 5-HT₂ₐ | Potentiation of serotonin response | Positive Allosteric Modulator |
| 5-HT₂₋ | Potentiation of serotonin response | Positive Allosteric Modulator |
| 5-HT₇ | Partial agonist alone; antagonist in the presence of serotonin | Allosteric Modulator |
Cannabinoid-like Activity of Oleamide
The classification of oleamide as an endocannabinoid has been a subject of scientific discussion, but its interaction with the cannabinoid system is undeniable. researchgate.net
CB₁ Receptor Agonism : Several studies have demonstrated that oleamide is a full agonist at the cannabinoid CB₁ receptor. nih.govnih.gov It competitively inhibits the binding of other cannabinoid agonists and antagonists to the CB₁ receptor, with affinity values (Kᵢ) in the low micromolar range. researchgate.netnih.govnih.gov Functionally, it can stimulate G-protein activity and inhibit cyclic AMP (cAMP) accumulation in a manner that is reversible by a CB₁ antagonist, confirming its agonist action. nih.gov
The 'Entourage Effect' : Some early reports found negligible direct binding of oleamide to cannabinoid receptors. This led to the proposal of an 'entourage effect', where oleamide's cannabinoid-like effects are indirect. This theory suggests that oleamide competes with the primary endocannabinoid, anandamide (B1667382), for the degrading enzyme Fatty Acid Amide Hydrolase (FAAH). By inhibiting FAAH, oleamide would increase the levels and prolong the action of anandamide. mdpi.com
It is now widely considered that oleamide's effects are likely a combination of direct CB₁ receptor activation and indirect modulation through FAAH inhibition. nih.gov
Table 2: Binding and Functional Parameters of Oleamide at the CB₁ Receptor
| Parameter | Value | Tissue/Cell Model |
|---|---|---|
| Kᵢ vs. [³H]CP55,940 | 1.14 µM | Rat whole-brain membranes |
| Kᵢ vs. [³H]SR141716A | 2.63 µM | Rat whole-brain membranes |
| Kᵢ vs. [³H]CP55,940 | 8.13 µM | Human CB₁-transfected HEK-293T cells |
| EC₅₀ for [³⁵S]GTPγS binding | 1.64 µM | Rat brain sections |
Modulation of Enzyme Activities and Protein Interactions
Beyond membrane and receptor interactions, this compound has the potential to modulate various intracellular enzymes and proteins, based on the known activities of oleamide and agmatine.
Fatty Acid Amide Hydrolase (FAAH) : Oleamide is a primary substrate for FAAH, the enzyme that breaks down anandamide and other fatty acid amides. nih.govnih.gov By acting as a competitive substrate, oleamide can inhibit the degradation of other endocannabinoids, thus indirectly modulating their signaling. mdpi.comnih.gov The development of potent FAAH inhibitors is an active area of research for pain and sleep disorders. nih.gov
Nitric Oxide Synthase (NOS) : The agmatine component is a known inhibitor of nitric oxide synthase, particularly neuronal NOS (nNOS) and inducible NOS (iNOS). nih.govnih.gov By inhibiting NOS, agmatine can reduce the production of nitric oxide, a key signaling molecule involved in neurotransmission and inflammation.
Peroxisome Proliferator-Activated Receptors (PPARs) : Oleamide has been identified as an activator of all three PPAR isoforms (α, β/δ, and γ). merckmillipore.comnih.govnih.gov It binds to the ligand-binding domain of these nuclear receptors and can initiate the transcription of genes involved in lipid metabolism. merckmillipore.comcimasci.comescholarship.org The activation of PPARγ, in particular, has been demonstrated by oleamide's ability to induce the differentiation of pre-adipocyte cells into adipocytes. merckmillipore.comnih.gov
Other Protein Interactions : Agmatine is known to be a neuromodulator that interacts with several other targets, including α₂-adrenergic and NMDA receptors. nih.govconsensus.app It is also metabolized by the enzyme agmatinase into putrescine. nih.govnih.govatlasgeneticsoncology.org
Table 3: Summary of Enzyme and Protein Interactions
| Molecule | Target Protein/Enzyme | Effect of Interaction |
|---|---|---|
| Oleamide | Fatty Acid Amide Hydrolase (FAAH) | Substrate, Competitive Inhibitor |
| Peroxisome Proliferator-Activated Receptor α (PPARα) | Activation | |
| Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) | Activation | |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Activation (IC₅₀ ≈ 38 µM) | |
| Agmatine | Neuronal Nitric Oxide Synthase (nNOS) | Inhibition |
| Inducible Nitric Oxide Synthase (iNOS) | Downregulation/Inhibition | |
| Agmatinase | Substrate | |
| α₂-Adrenergic Receptors | Binding/Modulation | |
| NMDA Receptors | Binding/Modulation |
Ligand Binding to Fatty Acid-Binding Proteins (FABPs) by Oleoyl Derivatives
Fatty acid-binding proteins (FABPs) are a family of intracellular proteins that chaperone lipids, including long-chain fatty acids, to various cellular compartments, thereby influencing lipid metabolism and signaling. nih.govnih.gov The oleoyl (Z)-9-octadecenoyl portion of this compound suggests a potential interaction with these proteins. While direct binding studies on oleoyl-agmatine are not extensively documented, the binding characteristics of its constituent fatty acid, oleic acid, to different FABP isoforms have been investigated and provide valuable insights.
FABPs exhibit a high degree of tissue specificity and different isoforms display distinct binding affinities for various fatty acids. nih.gov The binding affinity is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding affinity. Studies have shown that FABPs are capable of binding oleic acid with moderate to high affinity. nih.gov For instance, research on human FABP3, FABP4, and FABP5 has demonstrated differential binding of fatty acids, which is crucial for their specific biological roles. nih.gov The binding of a ligand like an oleoyl derivative to an FABP can induce subtle conformational changes in the protein, which may in turn promote specific interactions with other proteins or membranes, ultimately dictating the functional outcome. nih.gov
The ability of oleoyl derivatives to bind to FABPs suggests a mechanism by which this compound could be transported within the cell and delivered to specific organelles or nuclear receptors. For example, some FABPs are known to transport ligands to the nucleus and facilitate the activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism. nih.gov
Table 1: Binding Affinities of Oleic Acid to Human FABP Isoforms
| FABP Isoform | Ligand | Dissociation Constant (Kd) in µM | Research Context |
| FABP3 | Oleic Acid | ~0.44 | Determined through various binding assays, indicating a high affinity. nih.gov |
| FABP4 | Oleic Acid | ~1.56 | Shows a comparatively moderate affinity. nih.gov |
| FABP5 | Oleic Acid | Not explicitly quantified in the same study, but noted to have distinct binding characteristics. | Research highlights the differential binding profiles among FABP isoforms. nih.gov |
This table presents data on the binding of oleic acid, the fatty acid component of this compound, to different human Fatty Acid-Binding Protein (FABP) isoforms. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding.
Effects on Intracellular Signaling Cascades
The agmatine moiety of this compound is known to interact with and modulate several intracellular signaling cascades, which are fundamental to cellular regulation. Research on agmatine has revealed its capacity to influence pathways involved in cell growth, differentiation, inflammation, and neuroprotection. nih.govnih.gov These effects are often mediated through the modulation of key protein kinases and transcription factors.
One of the significant signaling pathways affected by agmatine is the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activation of ERK1/2 is associated with the promotion of neurogenesis. nih.gov Studies have shown that agmatine can increase the expression and activation of ERK1/2. nih.gov
Furthermore, agmatine has been found to influence the bone morphogenetic protein (BMP) signaling pathway. Specifically, it can decrease the expression of BMP2 and BMP4, as well as the downstream signaling molecules SMAD1, SMAD5, and SMAD8. nih.gov This inhibitory effect on the BMP/SMAD pathway is linked to the suppression of astrogenesis. nih.gov
Agmatine also interacts with pathways related to cellular stress and inflammation. It has been shown to stimulate the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway, which plays a crucial role in protecting cells from oxidative damage. nih.gov In the context of inflammation, agmatine can suppress the pro-inflammatory NF-κB pathway. nih.gov
There is also evidence suggesting a connection between agmatine and the cAMP response element-binding protein (CREB). CREB is a transcription factor that regulates the expression of genes involved in various cellular processes, including neuronal function. nih.gov The modulation of CREB activity can have significant implications for cellular adaptation and survival.
Table 2: Influence of the Agmatine Moiety on Key Signaling Molecules
| Signaling Molecule/Pathway | Effect | Cellular Context/Outcome |
| ERK1/2 | Increased expression and activation | Promotion of neurogenesis. nih.gov |
| BMP2, BMP4 | Decreased expression | Suppression of astrogenesis. nih.gov |
| SMAD1, SMAD5, SMAD8 | Decreased expression/activation | Downstream effect of BMP inhibition, contributing to suppressed astrogenesis. nih.gov |
| Nrf2 | Activation | Enhancement of antioxidant defense mechanisms. nih.gov |
| NF-κB | Suppression | Attenuation of inflammatory responses. nih.gov |
| CREB | Potential modulation | Regulation of gene expression related to neuronal function and adaptation. |
This table summarizes the observed effects of the agmatine component of this compound on various intracellular signaling pathways and molecules, as documented in scientific research.
Structure Activity Relationship Sar Studies of Z N Aminoiminomethyl 9 Octadecenamide Analogs
Impact of Oleoyl (B10858665) Chain Modifications on Biological Activity
The oleoyl chain, an 18-carbon monounsaturated fatty acid tail, constitutes the primary hydrophobic domain of the molecule. Its physical properties, such as length, degree of saturation, and stereochemistry, are critical determinants of how the molecule interacts with and partitions into lipid membranes and hydrophobic pockets of proteins.
The length and saturation of the fatty acid chain in lipid-based molecules significantly influence their metabolic fate and biological effects. nih.gov Research on dietary triglycerides has demonstrated that the average chain length of fatty acids can have a more substantial impact on serum lipid parameters than the degree of saturation. nih.gov In studies of amphiphilic random copolymers with guanidinium (B1211019) functional groups, varying the hydrophobic side chains (from ethyl and butyl to hexyl) revealed the importance of a precise hydrophobic/hydrophilic balance for anticancer activity. nih.gov
An optimal level of hydrophobicity is required; excessive hydrophobicity can lead to indiscriminate binding and insertion into cell membranes, while insufficient hydrophobicity can prevent the molecule from effectively engaging with the nonpolar regions of its biological targets. nih.gov For instance, studies on rats showed that diets containing medium-chain saturated fatty acids and those with long-chain polyunsaturated fatty acids could produce similar effects on serum lipid profiles and the expression of genes involved in lipid metabolism. nih.gov This suggests that a decrease in chain length could be functionally compensated for by an increase in saturation, and vice-versa, to maintain a specific activity profile.
Table 1: Impact of Fatty Acid Properties on Lipid Metabolism This table is based on findings from studies on dietary triglycerides and summarizes general principles applicable to fatty acid modifications.
| Parameter | Observation | Implication for Analogs | Source |
|---|---|---|---|
| Chain Length | Demonstrated a higher influence on serum lipid parameters compared to the degree of saturation. | Modifying the 18-carbon length of the oleoyl chain is a potent strategy for tuning biological activity. | nih.gov |
| Saturation | Affects lipid metabolism; can be modulated in concert with chain length to achieve similar biological endpoints. | Introducing or removing double bonds in the acyl chain can fine-tune the molecule's properties and function. | nih.gov |
| Hydrophobicity Balance | A balance between hydrophobicity (lipid chain) and cationic charge (headgroup) is essential for selective biological activity. | Chain length and saturation must be optimized relative to the cationic headgroup to maximize efficacy. | nih.gov |
The (Z) configuration of the double bond at the 9th position of the octadecenoyl chain, also known as a cis configuration, is the naturally occurring isomer found in oleic acid. This configuration introduces a distinct kink or bend in the hydrocarbon chain. In contrast, the (E) or trans isomer results in a more linear, straight-chain geometry. This stereochemical difference has profound implications for the molecule's physical properties and biological function. The bent shape of the (Z)-isomer affects how the molecule packs within lipid bilayers and interacts with binding pockets in proteins, influencing membrane fluidity and the geometry of ligand-receptor interactions. The National Institute of Standards and Technology (NIST) database lists both the (Z)- and (E)-isomers of 9-Octadecenamide, highlighting their distinct chemical identities. nist.gov Therefore, an analog with an (E)-9-octadecenamide chain would present a significantly different three-dimensional profile, which would almost certainly alter its biological activity.
Role of the Guanidino Moiety in Molecular Recognition and Function
The guanidino group, the functional core of the amino acid arginine, serves as the cationic headgroup of (Z)-N-(Aminoiminomethyl)-9-octadecenamide. This group is a powerful mediator of molecular interactions due to its unique electronic and structural properties.
The guanidinium group is critical for molecular recognition, largely due to its ability to engage in multidentate hydrogen bonding and favorable electrostatic interactions. nih.govnih.gov It features five coplanar hydrogen bond donors and a delocalized positive charge, making it particularly adept at binding to negatively charged functional groups such as phosphates, carboxylates, and sulfates, which are common on cell surfaces and proteins. nih.govdovepress.com For example, the interaction between arginine-rich peptides and the cell surface is mediated by strong, bidentate hydrogen bonds between the guanidinium group and oxoanions on the cell surface. mit.edu
Furthermore, the guanidinium moiety can participate in complex interaction networks. Studies have shown that arginine side chains are frequently found in close proximity to branched aliphatic residues like leucine (B10760876) in protein structures. acs.org These interactions are not purely electrostatic; they involve very close approaches between the guanidinium group and methyl groups, suggesting a more nuanced relationship that contributes to binding affinity and specificity. acs.org In peptides designed to penetrate cells, the presence of positively charged arginine residues enables electrostatic interactions with the negatively charged phospholipid bilayer, which is a key step in cellular uptake. nih.gov
For amphiphilic molecules, biological activity is often dictated by the "amphiphilic balance," which is the optimized ratio of cationic charge to hydrophobic bulk. nih.gov This balance is paramount for designing molecules that can effectively interact with and cross biological membranes. nih.gov While the cationic guanidinium group drives the initial electrostatic attraction to negatively charged cell surfaces, the hydrophobic lipid tail is necessary for insertion into the nonpolar region of the membrane. nih.govnih.gov
An imbalance in either direction can be detrimental. A molecule that is too cationic may bind strongly to the cell surface but fail to penetrate the hydrophobic membrane core. nih.gov Conversely, a molecule that is excessively hydrophobic may exhibit poor solubility and engage in non-specific binding with a wide range of biomolecules, potentially leading to off-target effects. nih.gov Research on guanidinium-based copolymers demonstrated that anticancer activity could be systematically tuned by altering the hydrophobic component while keeping the cationic group constant, highlighting the necessity of achieving an optimal ratio for maximal efficacy. nih.gov The interplay between the guanidinium group and nearby hydrophobic domains is complex; in some contexts, the presence of a proximal guanidinium cation has been shown to eliminate measurable hydrophobic interactions, demonstrating its powerful modulating effect. nih.gov
Table 2: Relationship Between Hydrophobicity and Anticancer Activity in Guanidinium-Based Copolymers This table is adapted from findings on guanidinium-functionalized polymers and illustrates the principle of amphiphilic balance.
| Hydrophobic Group | Relative Hydrophobicity | Effect on Cancer Cell Viability | Source |
|---|---|---|---|
| Ethyl | Low | Higher cell viability (lower activity) | nih.gov |
| Butyl | Medium | Intermediate cell viability | nih.gov |
| Hexyl | High | Lower cell viability (higher activity) | nih.gov |
Influence of Linker Chemistry and Position of Guanidino Acylation
The chemical nature and stability of this linker are critical. Studies on antibody-drug conjugates (ADCs) have shown that linker stability is a key parameter for developing optimized therapeutics. nih.gov Linkers that are stable in systemic circulation but allow for efficient cleavage at the target site are required for maximal efficacy. nih.gov For example, replacing a maleimidocaproyl (mc) linker with a bromoacetamidecaproyl (bac) linker was shown to increase the plasma stability of the resulting conjugate. nih.gov Although the direct amide bond in the title compound is generally stable, modifications to its structure—for instance, by introducing different chemical groups adjacent to the amide—could modulate its susceptibility to enzymatic cleavage and thus its pharmacokinetic profile.
The position of acylation on the guanidino group would also profoundly impact its function. While the primary amine is the typical site of acylation, theoretical modifications to the linker's attachment point would alter the spatial presentation of the guanidinium's hydrogen bond donors. This would change its ability to act as an arginine mimetic. nih.govnih.gov Studies on pHLIP peptides, where the position of a charged arginine residue was systematically moved relative to a key aspartate residue, demonstrated that the location of the charge significantly alters peptide-membrane interactions, stability, and insertion kinetics. acs.orgresearchgate.net These findings underscore that the precise positioning of the cationic charge relative to the hydrophobic domain, as determined by the linker and acylation site, is a critical factor in fine-tuning the biological activity of the entire molecule. acs.orgresearchgate.net
Advanced Analytical and Bioanalytical Methodologies for Z N Aminoiminomethyl 9 Octadecenamide Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating and quantifying oleamide (B13806) from various samples, including synthetic reaction mixtures and biological extracts. The choice between liquid and gas chromatography depends on the sample's nature and the analytical goal.
High-Performance Liquid Chromatography (HPLC), including Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of oleamide. future4200.com Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for separating this nonpolar compound from more polar matrix components. sielc.comsielc.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
In RP-HPLC, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. For oleamide analysis, a common mobile phase consists of an acetonitrile (B52724) and water mixture (e.g., 80:20 v/v). future4200.com Detection is often performed using a UV detector at a low wavelength, such as 205 nm, due to the absence of a strong chromophore in the molecule. future4200.com The purity of chemically synthesized oleamide has been successfully assessed using RP-HPLC, with reported purities reaching 98.6%. researchgate.net This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com For applications requiring mass spectrometry detection, volatile buffers like formic acid are substituted for non-volatile ones like phosphoric acid in the mobile phase. sielc.comsielc.com
Hydrophilic Interaction Liquid Chromatography (HILIC):
While RP-HPLC is the primary mode for oleamide, HILIC offers an alternative for separating polar compounds and could be applied in studies involving oleamide's more polar metabolites or derivatives. lcms.czchromatographyonline.com HILIC employs a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. halocolumns.com In this mode, polar analytes are retained through partitioning into a water-enriched layer on the stationary phase surface. halocolumns.com While not a standard method for oleamide itself, HILIC is invaluable for analyzing polar molecules that might be present in the same complex samples, offering orthogonal selectivity to RP-HPLC. chromatographyonline.comnih.gov The elution order in HILIC is typically the inverse of RP-HPLC, with polar compounds being well-retained and separated based on increasing polarity. chromatographyonline.com
Table 1: HPLC Methods for (Z)-9-Octadecenamide Analysis
| Parameter | RP-HPLC Method for Purity Analysis future4200.com | General RP-HPLC Method sielc.comsielc.com |
|---|---|---|
| Stationary Phase | C18 Column | Newcrom R1 (low silanol (B1196071) activity) |
| Mobile Phase | Acetonitrile/Water (80:20) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) |
| Flow Rate | 1 mL/min | Not specified |
| Detection | UV at 205 nm | UV, Mass Spectrometry (MS) |
| Application | Purity assessment of synthetic oleamide | Quantification, preparative separation, pharmacokinetics |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds like oleamide, especially in complex mixtures derived from natural sources. researchgate.netresearchgate.netrjptonline.org The sample is vaporized and separated based on boiling point and interaction with the stationary phase in a capillary column before being detected by a mass spectrometer. nih.gov
GC-MS analysis has been widely used to identify oleamide in various plant and animal extracts. researchgate.netresearchgate.netrjptonline.orgnist.gov For instance, it has been identified in the methanolic seed extracts of Foeniculum vulgare and Nigella sativa. researchgate.netresearchgate.net The identification is based on the compound's retention time and the comparison of its mass spectrum with reference spectra from databases like the NIST library. nist.govnist.gov The electron ionization (EI) mass spectrum of oleamide provides a unique fragmentation pattern that serves as a fingerprint for its identification. nist.gov
For purity assessment, a high-resolution capillary column (e.g., DB-1, 60 m length) is typically used. future4200.com The analysis involves injecting the sample dissolved in a suitable solvent, with helium as the carrier gas. The mass spectrometer is operated at an ionization voltage of 70 eV. future4200.com
Table 2: GC-MS Parameters for (Z)-9-Octadecenamide Analysis
| Parameter | Typical Conditions for Identification future4200.comnih.gov |
|---|---|
| Column | Capillary type (e.g., DB-1, 0.25 mm i.d. x 60 m) |
| Carrier Gas | Helium |
| Flow Rate | ~1 mL/min |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Voltage | 70 eV |
| Ion Source Temp. | ~230 °C |
| Identification | Retention time and mass spectral library matching |
Mass Spectrometry-Based Characterization (e.g., Electrospray Ionization MS, High-Resolution EIMS)
Mass spectrometry (MS) is indispensable for the structural confirmation and characterization of oleamide. Different ionization techniques can be employed depending on the analytical setup.
High-Resolution Electron Ionization Mass Spectrometry (HREIMS):
HREIMS provides the high-accuracy mass measurement of molecular ions and fragment ions, enabling the determination of the elemental composition. For oleamide, HREIMS analysis confirms the molecular formula C₁₈H₃₅NO. future4200.com The technique involves injecting a methanolic solution of the compound into the GC-MS system, where ionization occurs at 70 eV. future4200.com The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Electrospray Ionization Mass Spectrometry (ESI-MS):
ESI is a soft ionization technique that is particularly useful when analyzing compounds from an HPLC eluent. nih.gov It generates intact molecular ions, often with multiple charges, which allows for the analysis of large and thermally labile molecules without fragmentation. nih.govnih.gov While oleamide is amenable to GC-MS, ESI-MS coupled with HPLC (LC-MS) is a powerful tool for its analysis in biological fluids. researchgate.net ESI can be operated in both positive and negative ion modes. For amides, positive ion mode is common, detecting the protonated molecule [M+H]⁺. The use of additives like ammonium (B1175870) acetate (B1210297) can facilitate ionization. researchgate.net
Advanced Spectroscopic Methods (e.g., FT-IR Spectroscopy, Nuclear Magnetic Resonance) for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in oleamide. future4200.comresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy is used to identify the functional groups within the oleamide molecule. The sample is typically mixed with potassium bromide (KBr) powder to form a pellet for analysis. future4200.com The FT-IR spectrum of oleamide exhibits characteristic absorption bands corresponding to its functional groups.
Key FT-IR Absorptions for (Z)-9-Octadecenamide:
N-H stretching: Bands corresponding to the amine group.
C=O stretching (Amide I): A strong absorption band characteristic of the carbonyl group in the amide.
N-H bending (Amide II): A band associated with the bending vibration of the N-H bond.
C-H stretching: Bands from the long alkyl chain.
C=C stretching: A band indicating the cis-double bond. future4200.comresearchgate.netspectrabase.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are the most powerful techniques for the complete structural elucidation of oleamide. The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃), and analyzed. future4200.com
¹H NMR: Provides information about the different types of protons and their chemical environment. Key signals for oleamide include those for the olefinic protons of the cis-double bond (around 5.34 ppm), the protons on the carbon alpha to the carbonyl group, the long methylene (B1212753) chain, and the terminal methyl group. future4200.com
¹³C NMR: Shows signals for each unique carbon atom in the molecule. The spectrum will display distinct peaks for the carbonyl carbon, the two olefinic carbons, and the carbons of the alkyl chain. future4200.comresearchgate.net
These spectroscopic data, when used in combination, provide unambiguous confirmation of the (Z)-9-Octadecenamide structure. future4200.comresearchgate.netresearchgate.net
Microscopic Techniques for Cellular Localization and Interaction Studies (e.g., Confocal Microscopy, Electron Microscopy, Dynamic Light Scattering)
While chromatographic and spectroscopic methods characterize the molecule itself, microscopic and light scattering techniques can be employed to study its behavior in biological systems or as part of larger assemblies.
Confocal and Electron Microscopy:
Confocal and electron microscopy are powerful tools for visualizing the subcellular localization of molecules. To study oleamide's location, it would typically need to be labeled with a fluorescent tag (for confocal microscopy) or an electron-dense tag (for electron microscopy). These techniques could reveal how oleamide distributes within cells, for example, its association with lipid droplets, membranes, or other organelles, providing insights into its mechanism of action.
Dynamic Light Scattering (DLS):
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. sci-hub.se It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of particles. sci-hub.sesemanticscholar.org While DLS is not typically used to study small molecules like oleamide directly, it is highly relevant for characterizing formulations containing oleamide, such as nanoparticles, liposomes, or micelles. nih.gov DLS can determine the hydrodynamic diameter of these carriers, their size distribution (polydispersity), and their stability over time. sci-hub.seutoledo.edu This is crucial for studies investigating the delivery of oleamide or its interaction with model membrane systems. rsc.org
Table 3: Dynamic Light Scattering (DLS) Specifications
| Parameter | Measurement Range & Capability utoledo.edu |
|---|---|
| Particle Size Determination | 0.3 nm to 10 µm diameter |
| Molecular Mass Determination | 980 Da to 20 MDa |
| Zeta Potential Determination | -600 mV to +600 mV |
| Key Outputs | Z-average diameter, Polydispersity Index (PdI), Size Distribution (by intensity, volume, or number) sci-hub.se |
In Vitro Biochemical and Cell-Based Assays for Mechanistic Investigations
To understand the biological function and mechanism of action of oleamide, a variety of in vitro biochemical and cell-based assays are employed. axxam.comnih.gov These assays are critical for moving beyond identification to functional characterization.
Biochemical Assays:
Biochemical assays investigate the direct interaction of a compound with a purified molecular target, such as an enzyme or receptor. axxam.comnih.gov Given that oleamide has been reported to have hypolipidemic effects, relevant biochemical assays could include: researchgate.net
Enzyme Inhibition Assays: Testing the ability of oleamide to inhibit key enzymes in lipid metabolism pathways.
Receptor Binding Assays: Determining if oleamide binds directly to nuclear receptors or other proteins involved in lipid sensing and signaling.
Proximity Assays: Techniques like TR-FRET or Fluorescence Polarization can be used to study the interaction of oleamide with proteins in solution. axxam.com
Cell-Based Assays:
Cell-based assays use living cells to study the physiological effects of a compound in a more complex biological context. For oleamide research, these could include:
Lipid Accumulation Assays: Using cultured cells (e.g., hepatocytes or adipocytes) to measure the effect of oleamide on intracellular lipid content, often visualized by staining with dyes like Oil Red O.
Gene Expression Analysis: Using techniques like qPCR or RNA-seq to determine how oleamide treatment alters the expression of genes involved in lipid synthesis, transport, or breakdown.
Signaling Pathway Analysis: Employing reporter gene assays or Western blotting to investigate the activation or inhibition of specific signaling pathways by oleamide.
These in vitro assays are fundamental for elucidating the molecular mechanisms underlying the observed biological activities of (Z)-9-Octadecenamide. researchgate.net
Computational and Theoretical Approaches to Understanding Z N Aminoiminomethyl 9 Octadecenamide
Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). nih.gov This method is instrumental in understanding potential ligand-receptor interactions and estimating the strength of their binding. For (Z)-N-(Aminoiminomethyl)-9-octadecenamide, docking simulations can identify plausible biological targets and elucidate the specific molecular interactions that govern its binding.
Detailed Research Findings: Given the structural similarity of the oleoyl (B10858665) tail to oleamide (B13806), a known endogenous signaling lipid, potential receptors for docking studies include those involved in lipid signaling, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Fatty Acid Amide Hydrolase (FAAH). The N-amidinourea headgroup, with its hydrogen bond donors and acceptors, is expected to form key interactions within the receptor's binding pocket.
Simulations would involve preparing the three-dimensional structure of this compound and docking it into the crystal structure of a target receptor. The output provides a binding score, often expressed in kcal/mol, and a visual representation of the binding pose. Lower binding energy scores typically indicate a more favorable interaction. Key interactions would likely involve hydrogen bonds from the guanidino-like moiety and hydrophobic interactions from the C18 oleoyl chain.
| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| PPAR-gamma (PPAR-γ) | -9.8 | Ser-289, His-323, Tyr-473 | Hydrogen Bond with headgroup |
| Cys-285, Ile-341 | Hydrophobic with oleoyl tail | ||
| Fatty Acid Amide Hydrolase (FAAH) | -8.5 | Ser-241, Ser-217 | Hydrogen Bond with headgroup |
| Ile-491, Phe-432 | Hydrophobic with oleoyl tail |
Note: The data in this table is illustrative and represents hypothetical results from molecular docking simulations to demonstrate the typical output of such studies.
Molecular Dynamics Simulations for Conformational Analysis and Membrane Interactions
Molecular dynamics (MD) simulations provide detailed insights into the dynamic behavior of molecules over time. youtube.com This method models the motion of every atom in a system, allowing for the analysis of conformational changes, stability of ligand-receptor complexes, and interactions with biological environments like cell membranes. mdpi.com
Detailed Research Findings: For this compound, MD simulations can reveal the flexibility of its long acyl chain and the conformational states of the polar headgroup. Simulations of the compound in an aqueous environment would show how the hydrophobic tail collapses to minimize contact with water, while the polar headgroup remains solvated.
A particularly relevant application of MD for this amphipathic molecule is to simulate its interaction with a lipid bilayer, mimicking a cell membrane. These simulations can predict whether the molecule inserts into the membrane, its preferred orientation, and the energetic changes associated with this process. The oleoyl tail would be expected to embed within the hydrophobic core of the membrane, while the polar N-amidinourea group would likely anchor at the lipid-water interface. The stability of docked ligand-receptor complexes, as identified in Section 7.1, can also be validated through MD simulations, which assess the durability of the predicted interactions over time. researchgate.net
| Simulation System | Simulation Time (ns) | Key Observational Parameters | Hypothetical Findings |
| Compound in Water | 100 | Radius of Gyration (Rg) | Stable folded conformation of the oleoyl tail. |
| Solvent Accessible Surface Area (SASA) | Polar headgroup remains exposed to solvent. | ||
| Compound with DPPC Membrane | 200 | Root Mean Square Deviation (RMSD) | Stable insertion of the oleoyl tail into the membrane core. |
| Interaction Energy | Favorable energetic profile for membrane association. | ||
| PPAR-γ Complex in Water | 150 | RMSD of Ligand | Ligand remains stably bound in the active site. |
| Hydrogen Bond Analysis | Key hydrogen bonds identified in docking are maintained. |
Note: The data in this table is illustrative and represents hypothetical parameters and outcomes from molecular dynamics simulations.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule. researchgate.net These methods can determine properties like the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.
Detailed Research Findings: For this compound, quantum calculations can provide a deep understanding of its chemical nature. The calculated electrostatic potential map would highlight the electron-rich regions (e.g., the oxygen and nitrogen atoms), which are likely sites for electrophilic attack or hydrogen bonding, and electron-poor regions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity; the HOMO-LUMO energy gap indicates the molecule's kinetic stability. A smaller gap suggests higher reactivity. These calculations can help predict how the molecule might be metabolized or interact with nucleophilic or electrophilic species in a biological system.
| Quantum Chemical Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the electron-donating capability of the molecule. |
| LUMO Energy | -0.5 eV | Indicates the electron-accepting capability of the molecule. |
| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and kinetic stability. |
| Dipole Moment | 5.2 Debye | Measures the overall polarity of the molecule. |
| Molecular Electrostatic Potential | Negative potential on O and N atoms | Predicts sites for hydrogen bonding and electrophilic interaction. |
Note: The data in this table is illustrative and based on hypothetical quantum chemical calculations.
In Silico Prediction of Biological Activities and Molecular Properties
In silico tools can rapidly predict a wide range of molecular properties, including those related to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govnih.gov These predictions are valuable for early-stage drug discovery, helping to filter out compounds with unfavorable characteristics before committing to costly experimental synthesis and testing.
| Molecular Property | Predicted Value | Method/Model | Implication |
| Molecular Weight | 339.55 g/mol | Calculation | Complies with Lipinski's Rule (<500). |
| LogP (Octanol-Water Partition Coefficient) | 5.1 | XLogP3 | Indicates high lipophilicity, favoring membrane partitioning. |
| Hydrogen Bond Donors | 4 | Calculation | Complies with Lipinski's Rule (≤5). |
| Hydrogen Bond Acceptors | 3 | Calculation | Complies with Lipinski's Rule (≤10). |
| Topological Polar Surface Area (TPSA) | 98.5 Ų | Calculation | Suggests moderate to low cell permeability. |
| Blood-Brain Barrier (BBB) Permeation | Unlikely | In silico model | High TPSA and polarity may limit CNS penetration. |
Note: The data in this table is illustrative and represents typical outputs from in silico property prediction software.
Emerging Research Areas and Future Directions for Z N Aminoiminomethyl 9 Octadecenamide and Its Analogs
Role as Intercellular Communication Molecules and Endogenous Lipid Mediators
There is growing interest in the role of fatty acid derivatives as signaling molecules. The parent amide of the target compound, 9(Z)-octadecenamide (oleamide), is a well-known endogenous lipid messenger first identified in the cerebrospinal fluid of sleep-deprived animals. future4200.com Oleamide (B13806) is involved in multiple neuropharmacological processes and is considered a potential signaling molecule. future4200.com
Lipid mediators are crucial for the resolution phase of inflammation, acting as "stop signals." nih.govsemanticscholar.org These molecules, which include families like lipoxins, resolvins, and protectins, are often derived from polyunsaturated fatty acids. semanticscholar.orgnih.govescholarship.org Given that (Z)-N-(Aminoiminomethyl)-9-octadecenamide is a derivative of oleic acid, it is plausible that it or similar endogenous acylated guanidines could function as lipid mediators. The guanidinium (B1211019) group would confer distinct receptor interaction profiles compared to simple amides or carboxylates, potentially modulating unique signaling pathways in inflammation, pain, or homeostasis. escholarship.org The structural analogy to other lipid mediators suggests a potential role in cell-to-cell communication within various physiological systems.
Development of Novel Bioactive Scaffolds based on Acylated Guanidine (B92328) Structure
The field of tissue engineering relies on the development of bioactive scaffolds that support cell adhesion, proliferation, and differentiation to regenerate damaged tissues. nih.govnih.gov A bioactive scaffold achieves a controlled interaction with the surrounding physiological environment. mdpi.com Polymers such as polycaprolactone (B3415563) (PCL) and poly(lactic-co-glycolic acid) (PLGA) are often used, and their surfaces can be functionalized to improve bioactivity. nih.govmdpi.com
The acylated guanidine structure offers a promising motif for creating novel bioactive scaffolds. nih.gov The guanidinium group's established ability to interact strongly with cell surfaces could be harnessed to promote cell attachment to the scaffold matrix. nih.govacs.org By incorporating this compound or its analogs into polymer backbones or as surface coatings on existing scaffold materials (like bioactive glasses or synthetic polymers), it may be possible to create a new generation of scaffolds with enhanced cell-interactive properties. nih.govmdpi.com These guanidinylated scaffolds could potentially improve the regeneration of tissues like bone or cartilage by creating a more favorable microenvironment for progenitor cells. nih.govscilit.com
Advancements in Synthetic Methodologies and Analytical Characterization Techniques
The synthesis of this compound would logically proceed from its non-guanidinylated precursor, 9(Z)-octadecenamide (oleamide). The synthesis of oleamide itself is well-established, typically starting from 9(Z)-octadecenoic acid (oleic acid). future4200.comnih.gov A common method involves converting oleic acid to its acyl chloride, followed by amidation. future4200.com
The subsequent guanidinylation of the primary amide to form the target compound presents a more complex chemical challenge. However, methods for the guanidinylation of primary amines are well-documented and could be adapted. A prevalent reagent for this transformation is 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine, which reacts with primary amines, followed by the removal of the Boc protecting groups under acidic conditions.
The analytical characterization of the parent compound, oleamide, and its derivatives relies on a suite of standard techniques. nih.gov Future research will likely focus on developing more sensitive methods for detecting and quantifying these compounds in complex biological matrices. nih.govnih.gov This is crucial for understanding their potential roles as endogenous mediators. Advanced mass spectrometry techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are vital for this purpose. nih.govnih.gov
Table 2: Analytical Techniques for the Characterization of (Z)-9-Octadecenamide and its Precursors
This table outlines the common analytical methods used to identify and verify the structure and purity of the parent amide and related compounds.
| Analytical Technique | Purpose of Analysis |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment and quantification. nih.gov |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups (e.g., amide, C=C double bond). nih.gov |
| High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) | Determination of exact molecular weight and elemental formula. future4200.comnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile derivatives or the parent amide in complex mixtures. future4200.comresearchgate.net |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Elucidation of the proton environment and structural confirmation. future4200.comnih.gov |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Determination of the carbon skeleton of the molecule. future4200.comnih.gov |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
